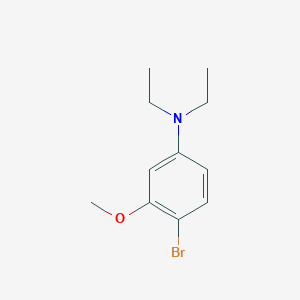
4-bromo-N,N-diethyl-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N-diethyl-3-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the aromatic ring is substituted with a bromine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-3-methoxyaniline typically involves the bromination of N,N-diethyl-3-methoxyaniline. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can increase the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N,N-diethyl-3-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
4-Bromo-N,N-diethyl-3-methoxyaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N,N-diethyl-3-methoxyaniline depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methoxyaniline: Lacks the diethyl groups on the nitrogen.
N,N-Diethyl-3-methoxyaniline: Lacks the bromine atom on the aromatic ring.
4-Bromo-N,N-diethyl-2-methoxyaniline: The methoxy group is in a different position on the aromatic ring.
Uniqueness
4-Bromo-N,N-diethyl-3-methoxyaniline is unique due to the combination of its substituents, which can influence its reactivity and binding properties. The presence of both the bromine atom and the methoxy group can enhance its electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H16BrNO |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
4-bromo-N,N-diethyl-3-methoxyaniline |
InChI |
InChI=1S/C11H16BrNO/c1-4-13(5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
UNBLNHMGAFTELR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
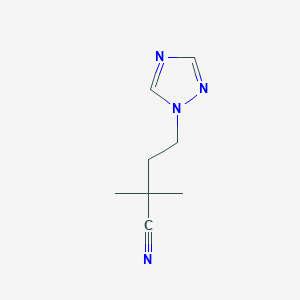
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
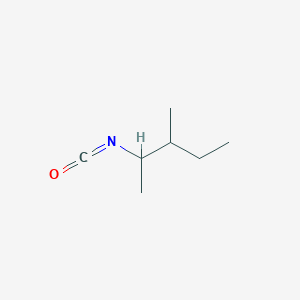
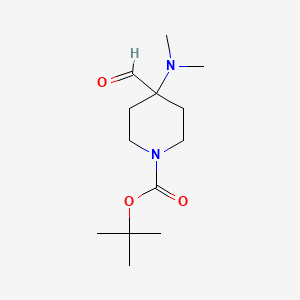

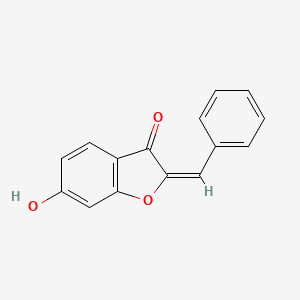
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
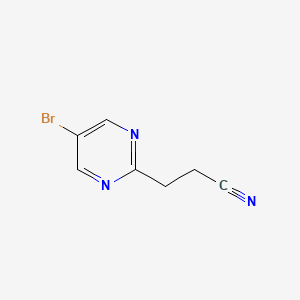

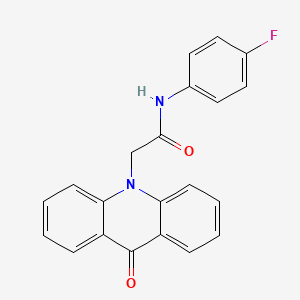
![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)

